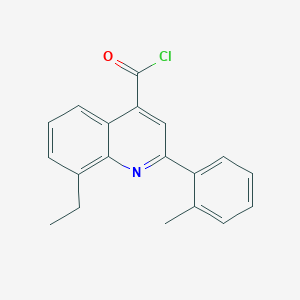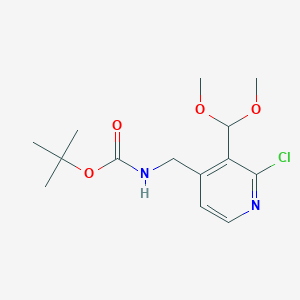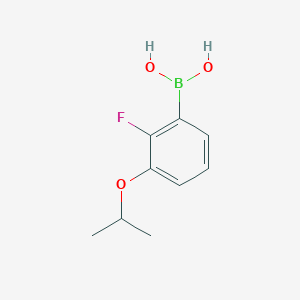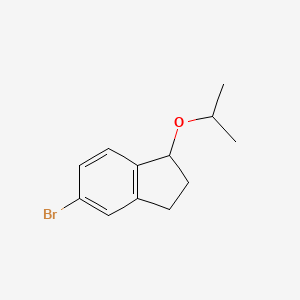
5-bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene
Übersicht
Beschreibung
5-Bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene (5-Br-IPDI) is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has been studied for its potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Catalyst-Transfer Polycondensation : This process involves the chain-growth polymerization of specific thiophene derivatives, leading to well-defined polythiophenes with low polydispersity. The method described utilizes a nickel catalyst for polymerization and has implications for creating well-defined polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Gamma-Pentadienylation in Organic Synthesis : The treatment of certain dienes (like 5-bromo-1,3-pentadiene) with indium metal in the presence of carbonyl compounds results in gamma-pentadienylation. This process generates 1,4-dienes, which are useful intermediates in organic synthesis (Woo, Squires, & Fallis, 1999).
Synthesis of Non-Peptide Small Molecular Antagonists : Research in this area involves the synthesis of complex organic molecules, such as benzamide derivatives, for potential use as antagonists in biological systems. These compounds are synthesized through a series of reactions involving different brominated intermediates (Bi, 2015).
Production of Polypropylene Using Chiral Ansa-Metallocene Catalysts : This research describes the use of specific metallocene catalysts for the polymerization of propylene, producing polypropylene with narrow molecular weight distributions. The research is significant in the field of polymer chemistry, particularly for the production of high-quality polypropylene (Collins, Kelly, & Holden, 1992).
Formation of Hyperbranched Polymers : In another study, researchers explored the synthesis of hyperbranched polymers through self-condensation processes involving different brominated compounds. Such polymers have a variety of applications due to their unique structural properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Eigenschaften
IUPAC Name |
5-bromo-1-propan-2-yloxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)14-12-6-3-9-7-10(13)4-5-11(9)12/h4-5,7-8,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUQWQCTLHMHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240367 | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221725-34-3 | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



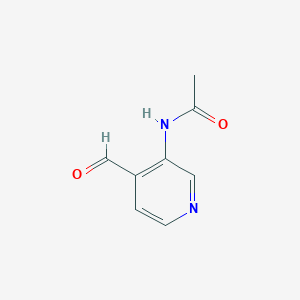

![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)

